Thermal Degradation Temperature: Octa-O-allylsucrose Outperforms TMPTMA, Octa-O-crotylsucrose, and Penta-O-methylsucrose Trimethacrylate in PMMA
In a head-to-head thermogravimetric study of PMMA copolymers, octa-O-allylsucrose (0.1–1.0 mol% and higher) raised the thermal degradation temperature to 334–354 °C. This compares with linear PMMA and PMMA crosslinked with trimethylolpropane trimethacrylate (TMPTMA), both of which degrade at only 284 °C — a degradation temperature elevation of 50–70 °C [1]. The closest sucrose-based analog, octa-O-crotylsucrose (1 mol%), degraded at 322 °C, while 1′,6,6′-trimethacryloyl-2,3,3′,4,4′-penta-O-methylsucrose (0.1–1.0 mol%) degraded between 309 and 320 °C [1]. Thus, octa-O-allylsucrose provides a minimum degradation temperature advantage of +12 °C over its nearest structural analog and +50 °C over the industry-standard TMPTMA crosslinker.
| Evidence Dimension | Thermal degradation onset temperature (TGA) of PMMA copolymers |
|---|---|
| Target Compound Data | 334–354 °C (0.1–1.0 mol% and higher loading in PMMA) |
| Comparator Or Baseline | TMPTMA: 284 °C; Octa-O-crotylsucrose: 322 °C; Penta-O-methylsucrose trimethacrylate: 309–320 °C; Linear PMMA: 284 °C |
| Quantified Difference | +50 to +70 °C vs. TMPTMA/linear PMMA; +12 to +32 °C vs. octa-O-crotylsucrose; +14 to +45 °C vs. penta-O-methylsucrose trimethacrylate |
| Conditions | Thermogravimetry (TGA); PMMA copolymers prepared with 0.1–1.0 mol% crosslinker/additive; data from Sachinvala et al., J. Polym. Sci. A, 1995 |
Why This Matters
For procurement decisions in high-temperature polymer applications (e.g., automotive coatings, aerospace composites), the 50–70 °C degradation temperature advantage directly translates to expanded service temperature range and longer component lifetime.
- [1] Sachinvala, N. D.; Ju, R. F.; Litt, M. H.; Niemczura, W. P. Preparation of Poly(methyl methacrylate) and Copolymers Having Enhanced Thermal Stabilities Using Sucrose-Based Comonomers and Additives, Journal of Polymer Science Part A: Polymer Chemistry, 1995, 33(1), 15–29. DOI: 10.1002/pola.1995.080330103 View Source
